REACTION_CXSMILES
|
OC[C:3]1[C:4]([C:9]2[C:14](C3C=CC=CN=3)=[CH:13][CH:12]=[CH:11][N:10]=2)=[N:5][CH:6]=[CH:7][CH:8]=1.[H-].[Na+]>O1CCOCC1>[CH:8]1[CH:3]=[CH:4][N:5]=[C:6]([C:11]2[CH:12]=[CH:13][CH:14]=[C:9]([C:4]3[CH:3]=[CH:8][CH:7]=[CH:6][N:5]=3)[N:10]=2)[CH:7]=1 |f:1.2|
|
Name
|
hydroxymethyl terpyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC=1C(=NC=CC1)C1=NC=CC=C1C1=NC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
epoxide
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 90° C. for 72 hours
|
Duration
|
72 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the silica was washed with a large amount of CH3OH
|
Type
|
CUSTOM
|
Details
|
The product was dried in a vacuum oven at 50° C. for 8 hours
|
Duration
|
8 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |